

Chemical and physical properties of Bimatoprost isopropyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimatoprost isopropyl ester*

Cat. No.: B7943202

[Get Quote](#)

Bimatoprost Isopropyl Ester: A Comprehensive Technical Guide

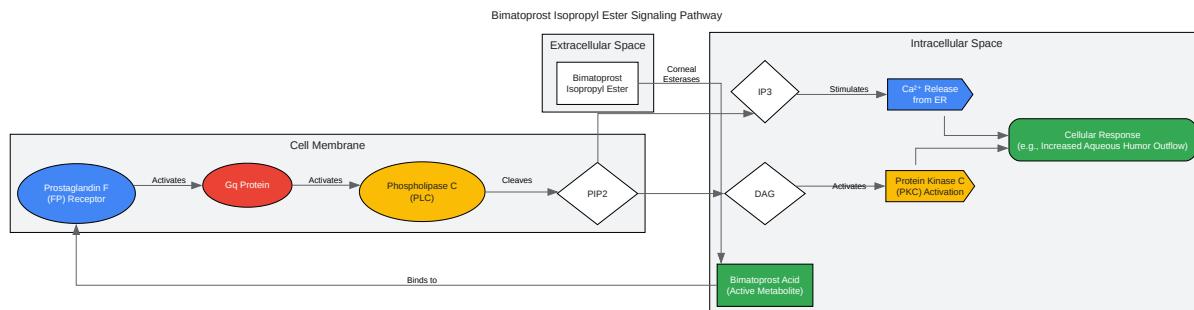
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **Bimatoprost Isopropyl Ester**. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway to support research, development, and analytical activities.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is a synthetic structural analog of prostaglandin F2 α and functions as a prodrug.^{[1][2]} In the eye, it is hydrolyzed by corneal esterases to its biologically active form, bimatoprost acid, which is a potent agonist for the prostaglandin F (FP) receptor.^[3] ^[4] This interaction initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure, making it a valuable therapeutic agent for glaucoma and ocular hypertension.^[2]

Quantitative Data Summary


The following table summarizes the key chemical and physical properties of **Bimatoprost Isopropyl Ester**.

Property	Value	Source(s)
IUPAC Name	Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate	[1]
Synonyms	17-phenyl trinor Prostaglandin F2 α isopropyl ester, Bimatoprost acid isopropyl ester	[1]
CAS Number	130209-76-6	[1]
Molecular Formula	C ₂₆ H ₃₈ O ₅	[1]
Molecular Weight	430.58 g/mol	[1]
Appearance	Pale yellow to colorless oily liquid or pale yellow to white waxy solid	[5]
Solubility	Practically insoluble in water; Freely soluble in methanol, ethanol, and acetonitrile.	[1][5]
Storage Conditions	Store at 2-8°C for long-term storage.	[1]

Note on pKa: The pKa of the parent compound, Bimatoprost, has been reported as 16.46 \pm 0.46. As an isopropyl ester, **Bimatoprost Isopropyl Ester** does not have a readily ionizable proton within the typical physiological pH range. Its hydrolysis to the active carboxylic acid (Bimatoprost acid) is a critical step for its biological activity.

Signaling Pathway

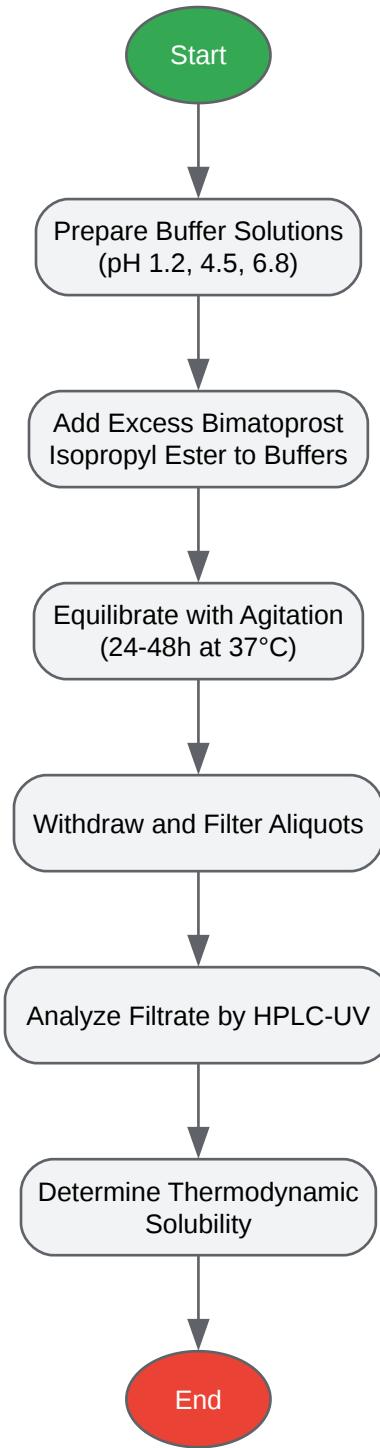
Bimatoprost Isopropyl Ester's therapeutic effect is mediated through the activation of the Prostaglandin F (FP) receptor by its active metabolite, bimatoprost acid. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Bimatoprost Isopropyl Ester**.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)


This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[\[6\]](#)

Methodology:

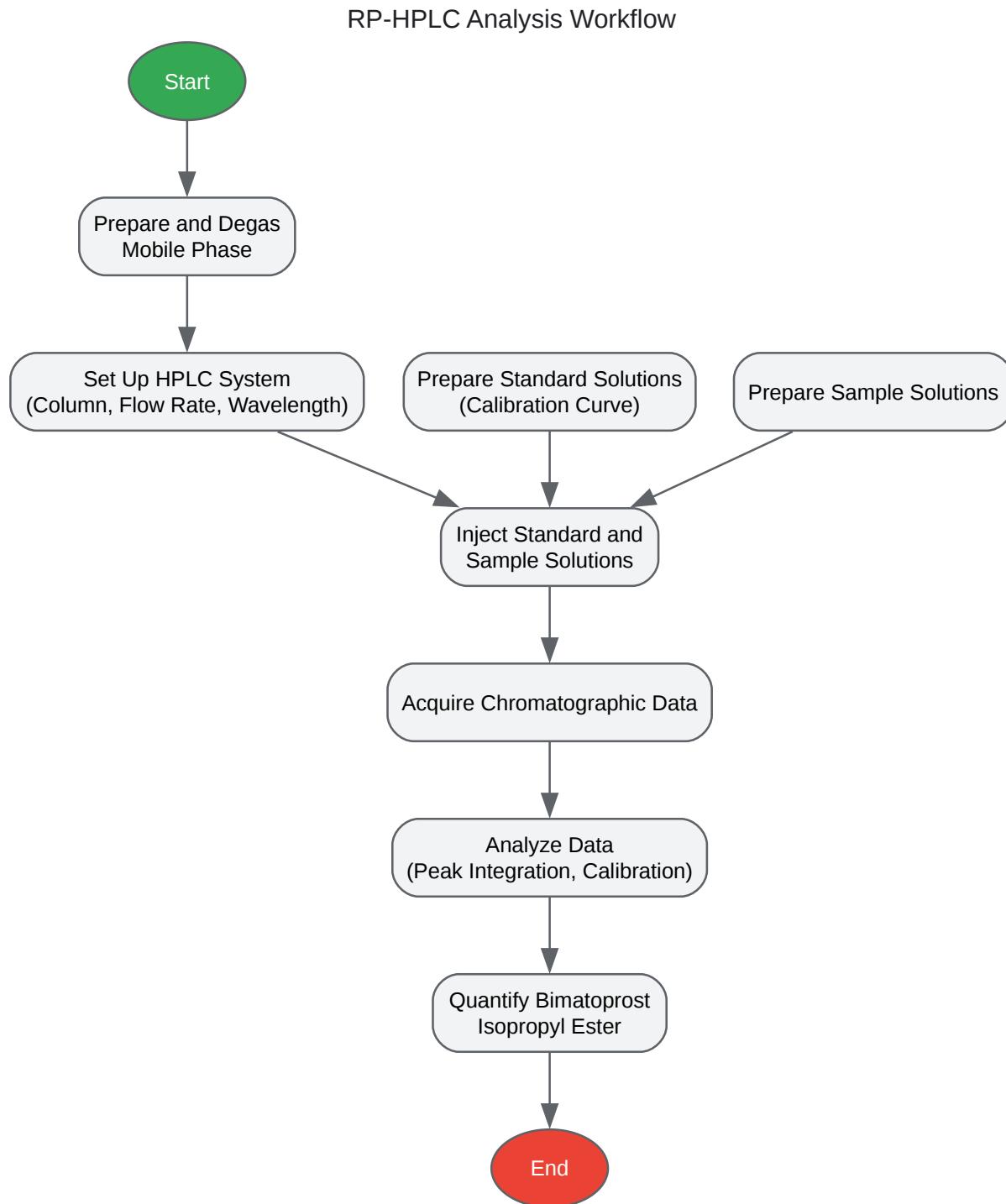
- Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

- Sample Preparation: Add an excess amount of **Bimatoprost Isopropyl Ester** to a series of vials, each containing a known volume of a specific buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: At various time points, withdraw an aliquot from each vial. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- Analysis: Analyze the concentration of **Bimatoprost Isopropyl Ester** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Interpretation: The concentration of the compound in the saturated solution at equilibrium represents its thermodynamic solubility at that specific pH and temperature.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.


Purity and Assay Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a composite of several published methods for the analysis of Bimatoprost and its isopropyl ester.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size), and an autosampler.
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v). The mobile phase should be filtered and degassed before use.
- Standard Solution Preparation: Prepare a stock solution of **Bimatoprost Isopropyl Ester** reference standard of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
- Sample Preparation: For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products (e.g., ophthalmic solutions), dilute a known volume with the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Column Temperature: Ambient or controlled (e.g., 30°C).
 - Detection Wavelength: 210 nm.
- Analysis: Inject the standard and sample solutions into the HPLC system.

- Quantification: Identify the peak corresponding to **Bimatoprost Isopropyl Ester** based on its retention time compared to the standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

[Click to download full resolution via product page](#)

Caption: Workflow for RP-HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allmpus.com [allmpus.com]
- 2. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. Bimatoprost Isopropyl Ester : Venkatasai Life Sciences [venkatasailifesciences.com]
- 6. api.pageplace.de [api.pageplace.de]
- To cite this document: BenchChem. [Chemical and physical properties of Bimatoprost isopropyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7943202#chemical-and-physical-properties-of-bimatoprost-isopropyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com